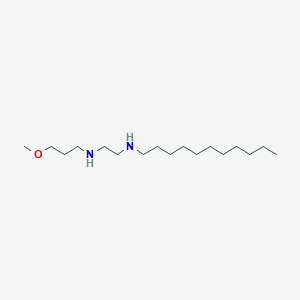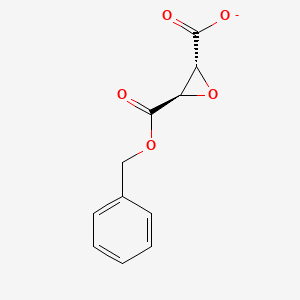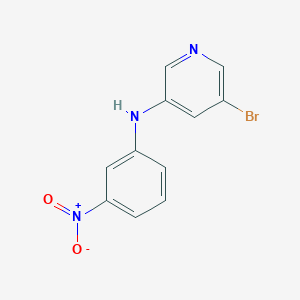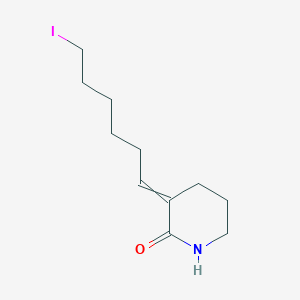![molecular formula C11H10N2O B14227276 2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile CAS No. 820208-44-4](/img/structure/B14227276.png)
2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile is an organic compound with the molecular formula C10H8N2O This compound features a phenylene ring substituted with hydroxymethyl and diacetonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile typically involves the reaction of 5-(hydroxymethyl)-1,3-phenylenediamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile.
化学反应分析
Types of Reactions
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylene ring can undergo electrophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,2’-[5-(Carboxy)-1,3-phenylene]diacetonitrile.
Reduction: 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diamine.
Substitution: Various substituted phenylene derivatives depending on the electrophile used.
科学研究应用
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including high-performance polymers and resins.
作用机制
The mechanism by which 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the nitrile groups can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
2,2’-[5-(Methyl)-1,3-phenylene]diacetonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group.
2,2’-[5-(Hydroxy)-1,3-phenylene]diacetonitrile: Similar structure but with a hydroxy group instead of a hydroxymethyl group.
2,2’-[5-(Amino)-1,3-phenylene]diacetonitrile: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct reactivity and interaction profiles. This combination of functional groups allows for versatile chemical modifications and applications in various fields.
属性
CAS 编号 |
820208-44-4 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC 名称 |
2-[3-(cyanomethyl)-5-(hydroxymethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C11H10N2O/c12-3-1-9-5-10(2-4-13)7-11(6-9)8-14/h5-7,14H,1-2,8H2 |
InChI 键 |
YMZKAJSLQGAGAK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1CC#N)CO)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)



![1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene](/img/structure/B14227235.png)
![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)

![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)
